molecular formula C16H23N3O2 B2763893 N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide CAS No. 1355701-36-8

N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide

Cat. No. B2763893
CAS RN: 1355701-36-8
M. Wt: 289.379
InChI Key: SSHUBSVJAVBDNU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide, also known as CMFAA, is a chemical compound that belongs to the class of tertiary amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves its binding to the luminal domain of VGLUT1, which prevents the transporter from undergoing the conformational changes necessary for glutamate uptake. This results in a decrease in the amount of glutamate released into the synaptic cleft, which can affect the strength and duration of synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its modulation of glutamate release. Studies have shown that this compound can decrease the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in neurons, indicating a reduction in glutamate release. This can lead to a decrease in the overall excitability of neurons and affect various physiological processes such as learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide in lab experiments is its selectivity for VGLUT1. This allows researchers to specifically target this transporter and study its role in synaptic transmission. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of VGLUT1. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide. One possibility is to explore its effects on other neurotransmitter systems, such as the GABAergic or dopaminergic systems. Another direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as epilepsy or Parkinson's disease. Finally, further studies could be conducted to optimize the potency and pharmacokinetic properties of this compound, which could enhance its usefulness as a research tool.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide involves the reaction of 2-(5-ethylfuran-2-yl)azepan-1-amine with cyanomethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield this compound as the final product. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide has been found to exhibit a variety of interesting properties that make it a promising candidate for scientific research. One of the most notable applications of this compound is in the field of neuroscience, where it has been shown to act as a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1). This transporter is responsible for the uptake of glutamate into synaptic vesicles, which is a crucial step in the process of neurotransmission. By inhibiting VGLUT1, this compound can modulate the release of glutamate and thus affect synaptic transmission.

properties

IUPAC Name

N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-13-7-8-15(21-13)14-6-4-3-5-11-19(14)12-16(20)18-10-9-17/h7-8,14H,2-6,10-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHUBSVJAVBDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2CCCCCN2CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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